10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine
Overview
Description
10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine, also known as MPP, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. MPP belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties.
Mechanism Of Action
The mechanism of action of 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This action results in a decrease in dopamine neurotransmission, which is thought to be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of dopamine in the brain, which is thought to be responsible for its antipsychotic effects. Additionally, 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine has been found to have anxiolytic and sedative effects.
Advantages And Limitations For Lab Experiments
One advantage of using 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine in lab experiments is its potent antipsychotic activity, which makes it a valuable tool for studying the mechanisms of psychosis. However, 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine also has limitations, such as its potential for toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine. One area of interest is the development of new analogs of 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine in human clinical trials.
Scientific Research Applications
10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antipsychotic activity, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBFLPZYWPBRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332731 | |
Record name | 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine | |
CAS RN |
367274-46-2 | |
Record name | 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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